molecular formula C19H16Cl2O4S B13981685 4-(3,5-dichlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one

4-(3,5-dichlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one

Cat. No.: B13981685
M. Wt: 411.3 g/mol
InChI Key: HZYUINPNDHQUKO-UHFFFAOYSA-N
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Description

4-(3,5-dichlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a furan ring substituted with dichlorophenyl and methylsulfonylphenyl groups

Preparation Methods

The synthesis of 4-(3,5-dichlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one involves several steps. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step typically involves a Friedel-Crafts acylation reaction using 3,5-dichlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Addition of the methylsulfonylphenyl group: This can be accomplished through a nucleophilic substitution reaction using a methylsulfonyl chloride derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-(3,5-dichlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl or methylsulfonylphenyl groups, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to 150°C. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3,5-dichlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3,5-dichlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

4-(3,5-dichlorophenyl)-2,2-dimethyl-5-(4-(methylsulfonyl)phenyl)furan-3(2H)-one can be compared with other similar compounds, such as:

    4-(3,5-dichlorophenyl)-2,2-dimethyl-5-phenylfuran-3(2H)-one: This compound lacks the methylsulfonyl group, which may result in different chemical and biological properties.

    4-(3,5-dichlorophenyl)-2,2-dimethyl-5-(4-methylphenyl)furan-3(2H)-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable for various research and industrial applications.

Properties

Molecular Formula

C19H16Cl2O4S

Molecular Weight

411.3 g/mol

IUPAC Name

4-(3,5-dichlorophenyl)-2,2-dimethyl-5-(4-methylsulfonylphenyl)furan-3-one

InChI

InChI=1S/C19H16Cl2O4S/c1-19(2)18(22)16(12-8-13(20)10-14(21)9-12)17(25-19)11-4-6-15(7-5-11)26(3,23)24/h4-10H,1-3H3

InChI Key

HZYUINPNDHQUKO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC(=CC(=C3)Cl)Cl)C

Origin of Product

United States

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